Methylguanidine can be synthesized from guanidine, a naturally occurring compound found in various biological systems. It is classified under organic nitrogen compounds and is often utilized in biochemical research due to its role in nucleic acid modifications and as a building block in oligonucleotide synthesis.
Methylguanidine can be synthesized through several methods, primarily focusing on the modification of guanidine. One notable approach involves the reaction of guanidine with methylating agents such as methyl iodide or dimethyl sulfate. The process typically requires specific conditions to ensure high yields and purity.
Methylguanidine has a molecular formula of . Its structure consists of a central carbon atom bonded to three nitrogen atoms, with one nitrogen bearing a methyl group. This arrangement imparts specific chemical properties that are significant for its reactivity and interactions.
Methylguanidine participates in various chemical reactions, particularly in the formation of nucleic acid analogs. It can undergo nucleophilic substitution reactions, which are crucial for synthesizing modified oligonucleotides.
The mechanism by which methylguanidine enhances oligonucleotide stability involves its ability to form strong hydrogen bonds with complementary nucleobases. This property is particularly useful in therapeutic applications where enhanced binding affinity is desired.
Studies have shown that oligonucleotides modified with methylguanidine exhibit improved thermal stability and enzymatic resistance compared to their unmodified counterparts, making them valuable for gene therapy and antisense applications.
Methylguanidine has several important applications in scientific research:
Methylguanidine (MG; C₂H₇N₃; molecular weight 73.1 g/mol) is a mono-methylated derivative of guanidine, classified as a small, water-soluble organic base. Its structure features a guanidine core (HN=C(NH₂)₂) with a methyl group (-CH₃) substituting one amino hydrogen, yielding the formula CH₃NHC(=NH)NH₂ [5] [7]. This planar molecule exists predominantly in a cationic state at physiological pH (pKa ~14.05), owing to protonation of the imino nitrogen [5] [8]. The highly delocalized positive charge across its three nitrogen atoms enhances its solubility in aqueous environments but limits permeability across lipid membranes [6]. Methylguanidine belongs to the broader class of guanidino compounds, which include structurally related molecules like guanidinosuccinic acid and creatinine [9].
Table 1: Structural and Physicochemical Properties of Methylguanidine
Property | Value |
---|---|
CAS Registry Number | 471-29-4 |
Molecular Formula | C₂H₇N₃ |
Average Molecular Mass | 73.097 g/mol |
Monoistotopic Mass | 73.064 g/mol |
Chemical Structure | CH₃NH−C(=NH)−NH₂ |
Solubility in Water | 1.78 mg/mL (25°C) |
Protein Binding | Negligible |
LogP (Partition Coefficient) | -1.3 (Predicted) |
The study of methylguanidine began in earnest in the early 20th century, linked to investigations of uremic toxicity. Koch’s 1912 identification of methylguanidine in urine sparked hypotheses that guanidine derivatives caused uremic symptoms [3] [9]. By the 1960s, researchers like Cohen identified elevated guanidinosuccinic acid in uremic patients, shifting focus to guanidino compounds as mediators of uremic pathology [9]. Paton’s experiments in the 1910s demonstrated that methylguanidine induced neuromuscular excitability and tetany in rats, mirroring uremic complications [3] [6]. However, Collip’s pivotal studies in the 1920s challenged the "guanidine intoxication" theory. He showed that parathyroid extract corrected hypocalcemia and tetany in parathyroidectomized dogs, while methylguanidine administration failed to replicate uremia when calcium was normal [3] [6]. This historical debate highlighted methylguanidine’s complex role: while not the sole uremic toxin, its neuroexcitatory properties and accumulation in renal failure remained biologically significant [2] [9].
Methylguanidine is now recognized as a prototypical uremic toxin that accumulates in chronic kidney disease (CKD). It derives primarily from dietary protein catabolism and gut microbiota metabolism, with arginine and creatinine serving as key precursors [4] [5]. In healthy individuals, MG is efficiently excreted by the kidneys, but in CKD, glomerular filtration rate decline leads to its accumulation. Plasma MG levels in uremic patients may reach 100–200 times normal concentrations, though absolute levels remain lower than urea or creatinine [3] [6]. Its small size and water solubility classify it within the small water-soluble solute group per the European Uremic Toxin Work Group (EUTox) system [4]. Unlike protein-bound toxins (e.g., indoxyl sulfate), MG is readily dialyzable but rebounds rapidly post-dialysis due to high production rates and limited extrarenal clearance [4] [6]. Its biological impact spans neurotoxicity, oxidative stress induction, and inhibition of critical enzymes like nitric oxide synthase [5] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: